![molecular formula C5H10N4S B1385244 N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine CAS No. 933690-81-4](/img/structure/B1385244.png)
N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine
Overview
Description
N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine, abbreviated as AMTDA, is an organic compound belonging to the class of thiadiazole derivatives. It is a colorless, water-soluble solid with a melting point of 92-93°C and a molecular weight of 209.29 g/mol. AMTDA has a variety of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In particular, it has been used in the synthesis of various pharmaceuticals and as a reagent in organic synthesis.
Scientific Research Applications
Diuretic Activity
The diuretic properties of 1,3,4-thiadiazole derivatives, including those with a 5-methyl substitution, were investigated. These compounds demonstrated significant diuretic activity by increasing the excretion of both water and electrolytes in experimental models. The 5-methyl derivatives, in particular, showed a notable increase in diuretic effects compared to other derivatives, highlighting their potential for further development as diuretic agents (Ergena et al., 2022).
Antiparasitic Activity
Research on 5-substituted amino-1,3,4-thiadiazol derivatives revealed moderate antiparasitic activity against Schistosoma mansoni in mice. These findings underscore the potential of thiadiazole derivatives in developing new treatments for parasitic infections (Soliman et al., 1984).
Antidepressant and Antimicrobial Potency
A study on indole-containing derivatives of 1,3,4-thiadiazole demonstrated antidepressant activity comparable to imipramine, a known antidepressant. These derivatives were found to cross the blood-brain barrier, suggesting their potential utility in treating depressive disorders. Additionally, these compounds exhibited antimicrobial potency, indicating a broad spectrum of biological activities (Varvaresou et al., 1998).
Vasodilator Activity and Blood Pressure Regulation
2-Aryl-5-guanidino-1,3,4-thiadiazoles showed promise in lowering blood pressure in hypertensive models. These compounds induced a direct relaxant effect on vascular smooth muscle, presenting a potential pathway for the development of new antihypertensive drugs (Turner et al., 1988).
Metal Complexes with Biological Activities
Metal complexes of 2,5-diamino-1,3,4-thiadiazole demonstrated enhanced antimicrobial activities compared to their parent compounds. These complexes, characterized by their non-electrolyte nature and octahedral geometrical structure, showed significant potential in the development of new antimicrobial agents (Obaleye et al., 2011).
properties
IUPAC Name |
N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-4-8-9-5(10-4)7-3-2-6/h2-3,6H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOZKSBXZRPLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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